N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide, also known as BMS-986177, is a small molecule drug that is being developed as a potential treatment for various diseases.
Mechanism of Action
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of immune cells, including B cells and macrophages. Inhibition of BTK by this compound leads to a reduction in the activation of these immune cells, resulting in decreased inflammation and tissue damage.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of immune cell activation. However, one limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for the development of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide. One direction is to further explore its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Another direction is to investigate its potential use in combination with other therapies for cancer. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide involves several steps, starting with the reaction of 5-cyclopropylpyridin-3-amine with 2-(2-fluorophenoxy)acetic acid in the presence of a coupling reagent. The resulting intermediate is then treated with a reducing agent to form the final product, this compound.
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide has been studied extensively in preclinical models for its potential therapeutic effects. It has shown promising results in animal models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. In addition, this compound has also been studied for its potential use in the treatment of cancer.
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-15-3-1-2-4-16(15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-5-6-13/h1-4,7-8,10,13H,5-6,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVKMRPPSWFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.